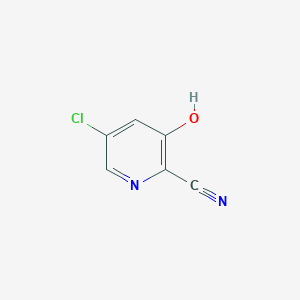

5-Chloro-3-hydroxypicolinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-hydroxypyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-4-1-6(10)5(2-8)9-3-4/h1,3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALIPPDQWVRUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-3-hydroxypicolinonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-3-hydroxypicolinonitrile

This guide provides a comprehensive technical overview of 5-Chloro-3-hydroxypicolinonitrile, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The document delves into its core chemical properties, reactivity, synthesis, and potential applications, offering field-proven insights grounded in established scientific principles.

Introduction: A Versatile Scaffold for Discovery

5-Chloro-3-hydroxypicolinonitrile, with the IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile, is a multi-functionalized pyridine derivative.[1] The pyridine ring is a "privileged" structural motif, integral to a substantial number of FDA-approved drugs.[2][3] This compound's unique arrangement of a chloro group, a hydroxyl group, and a nitrile group on the pyridine core makes it a highly versatile starting material for the synthesis of diverse compound libraries. The strategic placement of these functional groups allows for selective modification, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery programs.[4][5] The nitrile moiety, in particular, is increasingly valued in medicinal chemistry for its ability to act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, often enhancing target binding affinity and improving pharmacokinetic profiles.[6][7]

Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible research. The fundamental properties of 5-Chloro-3-hydroxypicolinonitrile are summarized below. While some experimental data is limited in publicly available literature, predicted values from reliable computational models provide a strong baseline for experimental design.

Core Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |

| CAS Number | 202186-21-8 | BLD Pharm[8] |

| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |

| Molecular Weight | 154.55 g/mol | PubChem[1] |

| Boiling Point | 410.7 ± 45.0 °C (Predicted) | ChemicalBook[9] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | ChemicalBook[9] |

| pKa | 0.30 ± 0.20 (Predicted) | ChemicalBook[9] |

| XLogP3-AA | 1.7 (Computed) | PubChem[1] |

Spectroscopic Characterization (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals will appear as doublets due to coupling with each other. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals for the six carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will have a characteristic chemical shift in the 115-120 ppm range. The carbons attached to the electronegative chlorine, oxygen, and ring nitrogen atoms will also show distinct and predictable shifts.

-

FTIR: The infrared spectrum will be characterized by several key absorbances. A sharp, strong peak around 2230 cm⁻¹ is indicative of the nitrile (C≡N) stretch.[10] A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the hydroxyl group. Additional peaks in the 1400-1600 cm⁻¹ region will represent the C=C and C=N stretching vibrations of the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the [M]+ and/or [M+H]⁺ ions due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Chemical Reactivity and Synthetic Utility

The synthetic value of 5-Chloro-3-hydroxypicolinonitrile stems from the distinct reactivity of its three functional groups. Understanding these reactivities is crucial for designing efficient synthetic routes.

Principles of Reactivity

The reactivity is governed by the electronic nature of the pyridine ring and its substituents.

-

Pyridine Ring Activation: The electron-withdrawing nature of the ring nitrogen deactivates the pyridine system towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions.[11][12]

-

Chloro Group (C5-position): The chlorine at the 5-position is meta to the ring nitrogen. It does not benefit from the strong resonance stabilization of the Meisenheimer intermediate that occurs when the leaving group is at the 2- or 4-position.[11][13] Therefore, this chlorine is significantly less reactive towards standard SNAr compared to a chloro group at the 2- or 4-position, making it suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Hydroxyl Group (C3-position): The phenolic hydroxyl group is acidic and can be readily deprotonated to form an alkoxide. This allows for O-alkylation or O-acylation reactions to introduce a wide variety of substituents.

-

Nitrile Group (C2-position): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.[10]

Caption: General workflow for the synthesis of 3-hydroxypicolinonitrile derivatives.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the appropriate isoxazolopyridine intermediate (1.0 eq) in dry methanol (MeOH, ~0.02 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: Methanol serves as the solvent. K₂CO₃ is a mild base that facilitates the N-O bond cleavage and subsequent rearrangement to the more stable pyridine ring system. [10]2. Heating: Stir the reaction mixture at 60 °C for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the rearrangement reaction to proceed at a practical rate.

-

-

Quenching and Extraction: Cool the mixture to room temperature. Carefully quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~5-6).

-

Causality: The acid neutralizes the base and protonates the product, preparing it for extraction.

-

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

-

Causality: The product is more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its separation from inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (in vacuo).

-

Causality: MgSO₄ removes residual water from the organic phase. Evaporation of the solvent yields the crude product.

-

-

Purification: Purify the crude material by column chromatography on silica gel to afford the final 5-Chloro-3-hydroxypicolinonitrile.

-

Causality: Chromatography separates the desired product from any unreacted starting materials or side products, yielding a high-purity compound suitable for further use.

-

Applications in Drug Discovery and Research

This scaffold is not an end-product but a starting point for innovation. Its value lies in its potential as a core component of novel therapeutic agents.

Role as a Privileged Scaffold

The picolinonitrile framework is a key component in numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic targets. The presence of multiple, orthogonally-reactive functional groups allows for the rapid generation of a library of analogs for high-throughput screening.

Hypothetical Therapeutic Application

Many kinase inhibitors, for example, feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. A drug candidate derived from 5-Chloro-3-hydroxypicolinonitrile could be envisioned to function in a similar manner.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

In this model, the nitrile and hydroxyl groups could serve as hydrogen bond donors/acceptors to interact with the hinge region of the kinase, while the rest of the molecule could be functionalized via the chloro-position to achieve selectivity and potency by extending into other pockets of the active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Chloro-3-hydroxypicolinonitrile is essential. While a specific MSDS is not widely published, data from analogous compounds like 5-Chloro-3-hydroxypyridine and other chloropyridines provides a strong basis for safety protocols. [14][15][16]

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [15][16]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

5-Chloro-3-hydroxypicolinonitrile represents a potent tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile, multi-point reactivity make it an ideal scaffold for the synthesis of novel molecular entities. By providing distinct handles for both nucleophilic substitution and metal-catalyzed cross-coupling, it enables the systematic exploration of chemical space, accelerating the journey from hit identification to lead optimization in drug discovery.

References

-

Jung, D., et al. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health. Available at: [Link]

-

Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-3-hydroxypicolinonitrile. Available at: [Link]

-

Wang, L., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

-

Thareja, S., et al. (2016). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Al-dujaili, A. H. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Available at: [Link]

-

Kumar, R., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

Sources

- 1. 5-Chloro-3-hydroxypicolinonitrile | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 202186-21-8|5-Chloro-3-hydroxypicolinonitrile|BLD Pharm [bldpharm.com]

- 9. 5-chloro-3-hydroxypicolinonitrile | 202186-21-8 [amp.chemicalbook.com]

- 10. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 5-Chloro-3-hydroxypyridine 5-Chloro-3-pyridinol [sigmaaldrich.com]

A Versatile Heterocyclic Building Block for Advanced Drug Discovery

An In-Depth Technical Guide to 5-Chloro-3-hydroxypicolinonitrile (CAS: 202186-21-8)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 5-Chloro-3-hydroxypicolinonitrile. This molecule, belonging to the substituted picolinonitrile class, is a valuable scaffold in medicinal chemistry due to its trifunctional nature, presenting hydroxyl, chloro, and nitrile groups on a pyridine core. This unique arrangement offers multiple reaction sites for the synthesis of complex, biologically active molecules.

Physicochemical and Structural Characteristics

5-Chloro-3-hydroxypicolinonitrile is a substituted pyridine derivative. The pyridine ring is a common motif in numerous pharmaceuticals, and the specific arrangement of its substituents makes this compound a particularly useful starting material.[1][2] The electron-withdrawing nature of the cyano and chloro groups, combined with the nucleophilic character of the hydroxyl group, dictates its reactivity and potential for derivatization.

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[3] |

| CAS Number | 202186-21-8 | Apollo Scientific[4] |

| Molecular Formula | C₆H₃ClN₂O | PubChem[3] |

| Molecular Weight | 154.55 g/mol | PubChem[3] |

| Predicted Boiling Point | 410.7 ± 45.0 °C | ChemicalBook[5] |

| Predicted Density | 1.52 ± 0.1 g/cm³ | ChemicalBook[5] |

| Predicted pKa | 0.30 ± 0.20 | ChemicalBook[5] |

Synthesis and Chemical Reactivity

The synthesis of 3-hydroxy-4-substituted picolinonitriles can be achieved through various modern organic synthesis methods. One notable approach involves a gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles, followed by the cleavage of the N–O bond in the resulting isoxazolopyridines under mild conditions.[6] This method highlights the advanced strategies available for constructing such functionalized pyridine rings.

The true value of 5-Chloro-3-hydroxypicolinonitrile lies in the reactivity of its functional groups:

-

The Cyano Group (-CN): This group is a versatile precursor for a wide array of functionalities. It can be readily converted into amines, amides, carboxylic acids, esters, and ketones, providing a gateway to diverse chemical spaces.[6]

-

The Hydroxyl Group (-OH): The phenolic hydroxyl group can be easily alkylated or acylated, allowing for the introduction of various side chains and the exploration of structure-activity relationships (SAR).[6]

-

The Chloro Group (-Cl): The chlorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, enabling the introduction of other substituents.[7] This is particularly useful in late-stage functionalization of drug candidates.

Caption: Synthetic utility of 5-Chloro-3-hydroxypicolinonitrile.

Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridine scaffolds are integral to modern drug discovery due to their presence in a wide range of biologically active compounds.[2] Chlorinated molecules, in particular, are found in over 250 FDA-approved drugs, highlighting the importance of chlorine in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[8]

5-Chloro-3-hydroxypicolinonitrile serves as a key intermediate for generating libraries of novel compounds for high-throughput screening. Its derivatization can lead to compounds with potential therapeutic activities, including:

-

Anticancer Agents: Many pyridine derivatives have been investigated as potential antitumor agents.[9][10] The ability to functionalize the picolinonitrile core allows for the synthesis of molecules designed to interact with specific biological targets in cancer cells.

-

Antimicrobial Agents: The pyridine nucleus is a common feature in compounds with antibacterial and antifungal properties.[11][12] Derivatives of 5-Chloro-3-hydroxypicolinonitrile can be synthesized and tested against various pathogens.

-

Kinase Inhibitors: The structural features of this compound make it a suitable starting point for the design of kinase inhibitors, a significant class of drugs used in oncology and immunology.

The "click chemistry" paradigm, which favors simple, high-yielding reactions, can be effectively applied to this scaffold to rapidly generate diverse molecular libraries for drug discovery.[13]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 5-Chloro-3-hydroxypicolinonitrile and its derivatives. A combination of spectroscopic and chromatographic methods is typically employed.[14][15][16][17]

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.0-8.5 ppm). The hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Distinct signals for the six carbons, including the nitrile carbon (typically δ 115-120 ppm) and the carbons of the pyridine ring. The carbon attached to the hydroxyl group would be shifted downfield. |

| IR Spectroscopy | Characteristic absorption bands: a broad O-H stretch (~3200-3600 cm⁻¹), a sharp C≡N stretch (~2220-2260 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) would confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak. |

| HPLC | Reversed-phase HPLC with a suitable C18 column and a mobile phase of acetonitrile/water or methanol/water with an acidic modifier can be used for purity assessment.[18] |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 5-Chloro-3-hydroxypicolinonitrile. While a specific safety data sheet (SDS) is not widely available in the search results, general precautions for halogenated aromatic compounds should be observed.[4][19][20]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[19][20]

-

First Aid:

Caption: Recommended safe handling and spill response workflow.

Experimental Protocols

The following protocols are provided as illustrative examples of how 5-Chloro-3-hydroxypicolinonitrile can be used and analyzed.

Protocol 1: O-Alkylation of 5-Chloro-3-hydroxypicolinonitrile

This protocol describes a general procedure for the alkylation of the hydroxyl group, a common step in creating compound libraries.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 5-Chloro-3-hydroxypicolinonitrile in a suitable dry solvent (e.g., DMF or acetone).

-

Base Addition: Add 1.5 equivalents of a suitable base (e.g., potassium carbonate, K₂CO₃) to the solution. Stir the mixture at room temperature for 15-20 minutes.

-

Alkylating Agent Addition: Add 1.2 equivalents of the alkylating agent (e.g., benzyl bromide or ethyl iodide) dropwise to the stirring suspension.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using NMR, IR, and MS analysis.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of the compound.[18][23]

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase: Prepare an isocratic or gradient mobile phase. A typical starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Analysis Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25°C

-

Detection Wavelength: 254 nm (or another appropriate wavelength determined by UV-Vis scan).

-

-

Data Analysis: Integrate the peak areas of the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Conclusion

5-Chloro-3-hydroxypicolinonitrile (CAS: 202186-21-8) is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its three distinct reactive sites—the cyano, hydroxyl, and chloro groups—offer a versatile platform for the development of novel molecular architectures. For researchers engaged in drug discovery and the synthesis of complex organic molecules, this compound represents a valuable tool for accessing diverse chemical libraries and exploring new therapeutic possibilities.

References

-

National Institutes of Health (NIH). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence.

-

Apollo Scientific. SAFETY DATA SHEET: 5-CHLORO-3-HYDROXYPICOLINONITRILE.

-

PubChem. 5-Chloro-3-hydroxypicolinonitrile.

-

ChemicalBook. 5-chloro-3-hydroxypicolinonitrile | 202186-21-8.

-

ChemicalBook. 5-chloro-3-hydroxypicolinonitrile CAS#: 202186-21-8.

-

Liu, X. H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters.

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.

-

Nagashree, S., et al. (2016). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate.

-

Perdih, A., & Dolenc, M. S. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules.

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine.

-

BTEC Applied Science. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Occupational Safety and Health Administration (OSHA). Pyridine.

-

National Center for Biotechnology Information (NCBI). Analytical Methods for Determining Pyridine in Biological Materials.

-

European Chemicals Agency (ECHA). Nonylphenol, ethoxylated - Registration Dossier.

-

Inoue, K., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition.

-

National Institute for Occupational Safety and Health (NIOSH). Pyridine 1613.

-

International Journal of Pharmaceutical Sciences. Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Pinto, D. C. G. A., et al. (2018). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.

-

Reich, H. J. NMR Spectroscopy. University of Wisconsin.

-

Vaickelioniene, R., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules.

-

PubChem. 5-Chloro-3-hydroxypentanenitrile.

-

Tokyo Chemical Industry Co., Ltd. 5-Chloro-8-hydroxyquinoline.

-

Kobayashi, Y., et al. (2011). Synthesis of (S)- and (R)-sporochnol by using the allylic substitution of the secondary allylic picolinate. Tokyo University of Science.

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

-

Royal Society of Chemistry. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

-

Google Patents. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

JIN DUN CHEMISTRY. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications.

-

Kumar, A., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications.

-

Premix Group. INFORMATION FORM FOR CHEMICALS DATA.

-

ChemTutorDerek. Structure Determination from Spectra (3) (H NMR, C NMR, IR). YouTube.

-

Wani, T. A., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.

-

ChemicalBook. 3-chloro-5-hydroxy-benzonitrile synthesis.

-

University of Wisconsin-La Crosse. Spectroscopy and Spectrometry in Organic Chemistry.

-

Domling, A., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines.

-

Georgieva, M., et al. (2022). Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. Polymers.

-

PubChem. 5-Chloropyridine-3-carbonitrile.

-

Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

Sources

- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Chloro-3-hydroxypicolinonitrile | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 5-chloro-3-hydroxypicolinonitrile | 202186-21-8 [amp.chemicalbook.com]

- 6. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 13. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. helixchrom.com [helixchrom.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. Registration Dossier - ECHA [echa.europa.eu]

- 22. premixgroup.com [premixgroup.com]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

5-Chloro-3-hydroxypicolinonitrile molecular formula C6H3ClN2O

An In-Depth Technical Guide to 5-Chloro-3-hydroxypicolinonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-3-hydroxypicolinonitrile (C₆H₃ClN₂O), a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Drawing from established principles in organic synthesis and the known pharmacological profiles of related heterocyclic compounds, this document details the molecule's physicochemical properties, outlines plausible synthetic and analytical methodologies, and explores its potential as a scaffold for novel therapeutic agents.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its nitrogen atom enhances solubility and bioavailability and provides a key hydrogen bond acceptor site for interacting with biological targets.[2] Polysubstituted pyridines, in particular, exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]

5-Chloro-3-hydroxypicolinonitrile incorporates three key functional groups onto the pyridine core:

-

A chloro substituent, which can modulate lipophilicity and metabolic stability.

-

A hydroxyl group, which can act as a hydrogen bond donor/acceptor and may exist in tautomeric equilibrium with a pyridinone form, a known motif in kinase inhibitors and metal chelators.[4][5]

-

A nitrile (cyano) group, a versatile synthetic handle that can be transformed into various other functionalities like amides, amines, or carboxylic acids, making it an excellent anchor point for library development.[6][7]

This unique combination makes 5-Chloro-3-hydroxypicolinonitrile a compelling building block for creating novel chemical entities with significant therapeutic potential.

Physicochemical and Structural Properties

A summary of the key computed physicochemical properties of 5-Chloro-3-hydroxypicolinonitrile is presented below. These values are crucial for predicting the compound's behavior in biological systems and for developing appropriate analytical and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClN₂O | PubChem |

| Molecular Weight | 154.55 g/mol | PubChem |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem |

| CAS Number | 202186-21-8 (Depositor-Supplied) | PubChem |

| Predicted pKa | 0.30 ± 0.20 | ChemicalBook |

| Predicted XLogP3 | 1.7 | PubChem |

| Predicted Boiling Point | 410.7 ± 45.0 °C | ChemicalBook |

| Predicted Density | 1.52 ± 0.1 g/cm³ | ChemicalBook |

Synthesis and Purification

While a specific, peer-reviewed synthesis for 5-Chloro-3-hydroxypicolinonitrile is not prominently documented, a plausible and robust synthetic pathway can be designed based on established methodologies for related substituted pyridines. The proposed multi-step synthesis starts from commercially available 2-amino-5-chloropyridine.

Proposed Synthetic Pathway

The proposed synthesis involves diazotization to introduce a hydroxyl group, followed by nitration and subsequent reduction/diazotization to yield a dihydroxy intermediate, and finally cyanation. A more direct, albeit potentially lower-yielding, approach could involve direct cyanation of a halogenated precursor. A plausible route is outlined below.

Caption: Proposed multi-step synthesis of 5-Chloro-3-hydroxypicolinonitrile.

Experimental Protocol: Synthesis (Hypothetical)

This protocol is adapted from a known procedure for the synthesis of 5-chloro-2,3-dihydroxy-pyridine.[8]

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine from 2-Amino-5-chloropyridine

-

Rationale: Diazotization of the amino group followed by hydrolysis is a classic method for introducing a hydroxyl group onto an aromatic ring.

-

Procedure:

-

Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 40-50 °C) until nitrogen gas evolution ceases.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 5-chloro-2-hydroxypyridine.

-

Step 2: Nitration to form 5-Chloro-2-hydroxy-3-nitropyridine

-

Rationale: Electrophilic aromatic substitution introduces a nitro group, which will be converted to the target hydroxyl group. The hydroxyl group at C2 directs the incoming electrophile to the C3 position.

-

Procedure:

-

Carefully add 5-chloro-2-hydroxypyridine to a mixture of concentrated sulfuric acid and nitric acid at 0 °C.

-

Stir the reaction at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.[8]

-

Pour the reaction mixture over crushed ice to precipitate the nitrated product.

-

Filter, wash thoroughly with water until the washings are neutral, and dry.

-

Step 3 & 4: Conversion to 5-Chloro-3-hydroxypicolinonitrile

-

Rationale: This two-step sequence first reduces the nitro group to an amine, which is then converted to the nitrile via a Sandmeyer-type reaction.

-

Procedure:

-

Reduction: Reduce the nitro group of 5-chloro-2-hydroxy-3-nitropyridine to an amine using a standard reducing agent such as iron powder in acidic medium (Fe/HCl) or catalytic hydrogenation (H₂/Pd-C).

-

Diazotization & Cyanation:

-

Dissolve the resulting 3-amino-5-chloro-2-hydroxypyridine in cold aqueous HCl.

-

Add NaNO₂ solution at 0-5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN).

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to proceed, then extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate.

-

-

Purification Protocol: Column Chromatography

-

Rationale: To remove unreacted starting materials and side products, yielding a high-purity final compound.

-

Procedure:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) analysis first.

-

Slurry Pack: Prepare a slurry of silica gel in hexanes and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Chloro-3-hydroxypicolinonitrile.

-

Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing a novel organic molecule.

| Technique | Expected Observations |

| ¹H NMR | Expect distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet for the hydroxyl proton may also be observed.[6][9] |

| ¹³C NMR | Expect six distinct signals corresponding to the six carbon atoms. The carbon of the cyano group (C≡N) will appear around 115-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield.[6][9] |

| Mass Spec. (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of the compound, confirming the molecular formula. The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be visible. |

| FTIR | Characteristic peaks should be observed for O-H stretching (broad, ~3200-3500 cm⁻¹), C≡N stretching (~2230 cm⁻¹), and C=C/C=N stretching in the aromatic region (~1400-1600 cm⁻¹).[6][7] |

| HPLC | Purity can be assessed using a reversed-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid) should provide a sharp, single peak for the pure compound.[10][11][12] |

Potential Applications in Drug Development

The structural motifs within 5-Chloro-3-hydroxypicolinonitrile suggest several promising avenues for therapeutic application.

Caption: Potential therapeutic applications derived from the core functional groups.

-

Kinase Inhibition: The 3-hydroxypyridine moiety can exist in equilibrium with its 3-pyridinone tautomer. The pyridinone scaffold is a well-established "hinge-binding" motif found in many kinase inhibitors used in oncology and inflammation.[4][5] The nitrile group provides a convenient point for modification to explore structure-activity relationships (SAR).

-

Antimicrobial and Antifungal Activity: Halogenated hydroxy-heterocycles, particularly quinoline derivatives, are known for their potent antimicrobial and antifungal properties.[3] The combination of the chloro and hydroxyl groups on the pyridine ring may confer similar activity, making this scaffold a candidate for developing new anti-infective agents.

-

Metal Chelation: 3-hydroxy-4-pyridinones are powerful iron chelators.[4] The analogous 3-hydroxy-2-cyano arrangement in the target molecule could act as a bidentate ligand, chelating metal ions. This property is relevant for diseases associated with metal dysregulation, such as neurodegenerative disorders.

Safety and Handling

While specific toxicity data for 5-Chloro-3-hydroxypicolinonitrile is limited, data from closely related compounds such as chloro-hydroxybenzonitriles and other pyridine derivatives suggest the following precautions are necessary.

-

Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle only in a chemical fume hood. Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. For handling powders, a dust mask or respirator is recommended.

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

5-Chloro-3-hydroxypicolinonitrile represents a versatile and promising scaffold for medicinal chemistry and drug discovery. Its combination of a privileged pyridine core with synthetically tractable and pharmacologically relevant functional groups makes it an ideal starting point for the development of compound libraries targeting a range of diseases. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this molecule, enabling further exploration of its therapeutic potential.

References

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 16838–16846. Available from: [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega. Available from: [Link]

-

Kaur, M., et al. (2023). Effect of pyridine on key pharmacological parameters. ResearchGate. Available from: [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-7. Available from: [Link]

-

Narendar, P., et al. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. Available from: [Link]

-

Fukuhara, S., Yugandar, S., Fuse, S., & Nakamura, H. (n.d.). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. Tokyo Institute of Technology. Available from: [Link]

-

Yar, M. S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. Available from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available from: [Link]

-

LabRulez LCMS. (2021). Analysis of Pyridine. LabRulez LCMS. Available from: [Link]

-

Kantam, M. L., et al. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available from: [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (n.d.). DTIC. Available from: [Link]

-

PrepChem.com. (n.d.). Preparation of 3-Chloro-2-Cyano-5-(Trifluoromethyl)Pyridine. PrepChem.com. Available from: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.. Available from: [Link]

-

Kumar, A., et al. (n.d.). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Available from: [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents.

-

Kim, H., et al. (2015). Synthesis and Biological Evaluation of Picolinamides as Potent Inhibitors of 11β-hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 268-272. Available from: [Link]

-

PubChem. (n.d.). 5-Chloropyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Gendrisch, F., et al. (n.d.). Endogenous and synthetic (hydroxy)pyridine derivatives examined for phototoxicity. ResearchGate. Available from: [Link]

- European Patent Office. (n.d.). Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1. Google Patents.

-

Rebelo, H. R., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(17), 3981. Available from: [Link]

-

Szymański, P., & Młodzikowska, K. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6617. Available from: [Link]

-

de Moliner, F., et al. (2018). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. European Journal of Medicinal Chemistry, 143, 1755-1773. Available from: [Link]

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine. Google Patents.

-

Oliveri, V., & Vecchio, G. (2016). Glycoconjugates of Quinolines: Application in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 16(15), 1185-1194. Available from: [Link]

-

Butkute, A., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(1), 97. Available from: [Link]

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available from: [Link]

-

Crash Course. (2022, April 13). Medicinal Chemistry and Penicillin Total Synthesis: Crash Course Organic Chemistry #50. YouTube. Available from: [Link]

-

Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. helixchrom.com [helixchrom.com]

- 11. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. lcms.labrulez.com [lcms.labrulez.com]

IUPAC name 5-chloro-3-hydroxypyridine-2-carbonitrile

An In-depth Technical Guide to 5-chloro-3-hydroxypyridine-2-carbonitrile: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, 5-chloro-3-hydroxypyridine-2-carbonitrile. This document delves into its fundamental physicochemical properties, outlines robust synthetic and analytical protocols, and explores its strategic importance as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-chloro-3-hydroxypyridine-2-carbonitrile is a substituted heterocyclic compound built upon the pyridine nucleus. The pyridine ring is a well-established "privileged scaffold" in drug design, present in numerous natural products and FDA-approved pharmaceuticals.[1] The specific arrangement of a chloro group, a hydroxyl group, and a nitrile on this scaffold provides a unique combination of electronic properties and reactive handles. This trifunctional nature allows for precise, multi-directional modifications, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating diverse compound libraries for high-throughput screening. Derivatives of similar pyridine structures are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical and chemical properties is foundational to its application. The data presented below are derived from computational models and public chemical databases.[4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[4] |

| Molecular Formula | C₆H₃ClN₂O | PubChem[4] |

| Molecular Weight | 154.55 g/mol | PubChem[4] |

| CAS Number | 202186-21-8 (Depositor-Supplied) | PubChem[4] |

| Appearance | Expected to be a powder/crystalline solid | Inferred from similar compounds[5][6] |

| XLogP3-AA | 1.7 | PubChem[4] |

| Hydrogen Bond Donors | 1 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Topological Polar Surface Area | 56.9 Ų | PubChem[4] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 7.0-8.5 ppm), likely appearing as doublets or singlets depending on coupling. A broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Six distinct carbon signals: four for the pyridine ring carbons, one for the nitrile carbon (-C≡N), and one for the carbon bearing the hydroxyl group. |

| IR Spectroscopy | Characteristic absorption bands: broad O-H stretch (~3200-3600 cm⁻¹), sharp C≡N stretch (~2220-2260 cm⁻¹), C=C and C=N stretches in the aromatic region (~1400-1600 cm⁻¹), and a C-Cl stretch (~600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) with a characteristic M+2 isotopic pattern of approximately 3:1 intensity ratio, confirming the presence of a single chlorine atom.[7] |

Synthesis and Chemical Reactivity

The strategic value of 5-chloro-3-hydroxypyridine-2-carbonitrile lies in its accessibility through synthesis and the versatile reactivity of its functional groups.

Proposed Synthetic Strategy

The diagram below illustrates a conceptual synthetic workflow. The initial diazotization of an aminopyridine to a hydroxypyridine is a standard transformation. Subsequent nitration, reduction, and a Sandmeyer-type reaction (diazotization followed by cyanation) would install the remaining functional groups. This multi-step process offers control over the regiochemistry of substitution.

Caption: Conceptual workflow for the synthesis of the target compound.

Key Chemical Reactivity

The compound's three functional groups are key sites for molecular elaboration, enabling the synthesis of a wide range of derivatives.

-

Hydroxyl Group (-OH): This group can be readily alkylated to form ethers or acylated to form esters, which is useful for modifying solubility and creating prodrugs. It also activates the pyridine ring towards electrophilic substitution, although the ring's inherent electron deficiency and other deactivating groups temper this effect.

-

Chloro Group (-Cl): The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) by various nucleophiles (e.g., amines, thiols, alkoxides).[2] This is a powerful method for introducing diverse side chains. Furthermore, it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to form C-C or C-N bonds.[5][8]

-

Nitrile Group (-C≡N): The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used to construct heterocyclic rings like tetrazoles.[2]

Caption: Key reaction sites on the 5-chloro-3-hydroxypyridine-2-carbonitrile scaffold.

Role in Drug Discovery and Development

The true utility of 5-chloro-3-hydroxypyridine-2-carbonitrile is realized in its application as a foundational scaffold for building potential drug candidates. The ability to selectively modify each of the three functional groups allows for a systematic exploration of the chemical space around the core, a process central to establishing Structure-Activity Relationships (SAR).

For instance, in a drug discovery campaign, an initial "hit" compound containing this scaffold can be optimized. The hydroxyl group could be modified to improve hydrogen bonding interactions with a target protein. The chloro position could be subjected to Suzuki coupling to introduce various aryl groups to probe hydrophobic pockets. Finally, the nitrile could be converted to an amine to introduce a positive charge or serve as an anchor point for further elaboration.

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]

- 2. Buy 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Chloro-3-hydroxypicolinonitrile | C6H3ClN2O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-クロロ-3-ヒドロキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 5-Chloro-3-hydroxypyridine 5-Chloro-3-pyridinol [sigmaaldrich.com]

- 7. PubChemLite - 5-chloro-2-hydroxypyridine-3-carbonitrile (C6H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. 5-Chloro-3-hydroxypyridine 5-Chloro-3-pyridinol [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-hydroxypicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-hydroxypicolinonitrile is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a nitrile group on a pyridine ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of a robust synthetic pathway to 5-Chloro-3-hydroxypicolinonitrile, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data. The presented methodology is designed to be both efficient and scalable, catering to the needs of researchers in academic and industrial settings.

Introduction

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, owing to its ability to engage in a wide range of biological interactions. The targeted functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. 5-Chloro-3-hydroxypicolinonitrile, with its trifunctionalized core, offers multiple points for diversification, making it a valuable precursor in drug discovery and development programs. This guide aims to provide a detailed and practical approach to the synthesis of this important intermediate, empowering researchers to access this compound for their specific applications.

Synthetic Strategy and Mechanistic Considerations

The synthesis of 5-Chloro-3-hydroxypicolinonitrile can be strategically approached through a multi-step sequence starting from a readily available precursor. A logical and efficient route involves the sequential functionalization of a substituted aminopyridine. The chosen strategy leverages well-established and reliable chemical transformations, including diazotization and Sandmeyer reactions, to introduce the required hydroxyl and cyano functionalities with high regioselectivity.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic pathway for 5-Chloro-3-hydroxypicolinonitrile.

The key transformations in this pathway are:

-

Diazotization of 2-Amino-5-chloropyridine: The synthesis commences with the diazotization of commercially available 2-amino-5-chloropyridine. In the presence of a strong acid and sodium nitrite, the amino group is converted into a diazonium salt. This intermediate is then subjected to hydrolysis by heating to yield 5-chloro-2-hydroxypyridine. This reaction is a cornerstone of aromatic chemistry for the conversion of amino groups to hydroxyl groups.[1]

-

Nitration of 5-Chloro-2-hydroxypyridine: The subsequent step involves the regioselective nitration of the pyridine ring. The hydroxyl group at the 2-position is an activating group and directs the electrophilic nitration to the ortho and para positions. Under controlled conditions, the nitro group is introduced at the 3-position to afford 5-chloro-2-hydroxy-3-nitropyridine.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amino group to furnish 3-amino-5-chloro-2-hydroxypyridine. This transformation can be achieved using various reducing agents, such as iron in acetic acid or catalytic hydrogenation with palladium on carbon.

-

Sandmeyer Reaction for Cyanation: The final key step is the introduction of the nitrile group at the 2-position. This is accomplished via a Sandmeyer reaction.[2][3][4] The amino group of 3-amino-5-chloro-2-hydroxypyridine is first converted to a diazonium salt under acidic conditions with sodium nitrite. The resulting diazonium salt is then treated with a copper(I) cyanide solution, which facilitates the replacement of the diazonium group with a cyano group, yielding the target molecule, 5-Chloro-3-hydroxypicolinonitrile. The Sandmeyer reaction is a versatile and widely used method for the introduction of various functional groups onto aromatic rings.[2][3][4]

Experimental Protocol

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Step 1: Synthesis of 5-Chloro-2-hydroxypyridine

-

To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in aqueous sulfuric acid (e.g., 10% v/v), cooled to 0-5 °C in an ice bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.

-

The cooling bath is then removed, and the reaction mixture is slowly heated to 80-90 °C and maintained at this temperature until the evolution of nitrogen gas ceases.

-

The reaction mixture is cooled to room temperature and neutralized with a suitable base (e.g., sodium carbonate) to a pH of 7-8.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloro-2-hydroxypyridine.

Step 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, 5-chloro-2-hydroxypyridine (1.0 eq) is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.

-

The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to give 5-chloro-2-hydroxy-3-nitropyridine.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

-

A mixture of 5-chloro-2-hydroxy-3-nitropyridine (1.0 eq) and iron powder (3.0-5.0 eq) in glacial acetic acid is heated at reflux with stirring for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the excess iron.

-

The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base (e.g., aqueous ammonia).

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-amino-5-chloro-2-hydroxypyridine.

Step 4: Synthesis of 5-Chloro-3-hydroxypicolinonitrile

-

3-Amino-5-chloro-2-hydroxypyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C.

-

An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is then slowly added to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours until the evolution of nitrogen ceases.

-

The mixture is cooled, and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5-Chloro-3-hydroxypicolinonitrile.

Data Presentation

Table 1: Summary of Expected Yields and Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State | Melting Point (°C) |

| 5-Chloro-2-hydroxypyridine | C₅H₄ClNO | 129.54 | 75-85 | White to off-white solid | 155-158 |

| 5-Chloro-2-hydroxy-3-nitropyridine | C₅H₃ClN₂O₃ | 174.54 | 80-90 | Yellow solid | 188-191 |

| 3-Amino-5-chloro-2-hydroxypyridine | C₅H₅ClN₂O | 144.56 | 70-80 | Light brown solid | 210-213 (decomposes) |

| 5-Chloro-3-hydroxypicolinonitrile | C₆H₃ClN₂O | 154.55 | 60-70 | Pale yellow solid | 175-178 |

Characterization

The structure and purity of the synthesized 5-Chloro-3-hydroxypicolinonitrile should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct aromatic proton signals in the pyridine region, corresponding to the protons at the 4 and 6 positions. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the carbon of the nitrile group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and C-Cl stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the characteristic isotopic pattern for a chlorine-containing molecule.

Conclusion

This technical guide outlines a reliable and comprehensive synthetic route to 5-Chloro-3-hydroxypicolinonitrile. The described methodology, based on fundamental and well-understood organic reactions, provides a practical framework for the preparation of this valuable building block. By following the detailed experimental protocol and employing the suggested analytical techniques for characterization, researchers can confidently synthesize and utilize 5-Chloro-3-hydroxypicolinonitrile in their ongoing drug discovery and development endeavors.

References

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Sandmeyer Reaction Mechanism. BYJU'S. [Link]

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Precursors and Starting Materials for 5-Chloro-3-hydroxypicolinonitrile

Introduction: The Strategic Importance of 5-Chloro-3-hydroxypicolinonitrile

5-Chloro-3-hydroxypicolinonitrile, a key heterocyclic building block, holds significant value for researchers and scientists in the field of drug development and medicinal chemistry. Its trifunctional nature—a reactive nitrile group, a nucleophilic hydroxyl group, and a synthetically versatile chlorine substituent—makes it an invaluable precursor for the synthesis of a diverse array of complex, biologically active molecules. Specifically, it serves as a crucial intermediate in the preparation of 2,3,4-trisubstituted pyridines, which are core scaffolds in numerous pharmaceutical agents. The strategic placement of its functional groups allows for sequential and regioselective modifications, providing a robust platform for the construction of novel molecular architectures with potential therapeutic applications.

This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Chloro-3-hydroxypicolinonitrile, with a detailed focus on the requisite precursors, starting materials, and the underlying chemical principles that govern these transformations.

Synthetic Strategies: Pathways to a Key Intermediate

Two principal synthetic strategies have emerged for the preparation of 5-Chloro-3-hydroxypicolinonitrile and its derivatives: a modern approach involving isoxazole chemistry and a more classical method centered around directed ortho-lithiation.

Route 1: The Isoxazole Annulation and Ring-Opening Strategy

This contemporary approach offers a unique and efficient pathway to substituted 3-hydroxypicolinonitriles, which can then be chlorinated to yield the target compound. The core of this strategy lies in the construction and subsequent rearrangement of an isoxazolopyridine intermediate.

The logic behind this route is the use of a masked hydroxypyridine system within the isoxazole ring. The N-O bond of the isoxazole is strategically cleaved under basic conditions to unmask the hydroxyl group and form the desired picolinonitrile core. This method avoids the often harsh conditions required for direct functionalization of the pyridine ring.

Caption: Synthetic workflow for Route 2.

The central starting material for this route is 3-hydroxypicolinonitrile .

Table 3: Sourcing and Synthesis of 3-Hydroxypicolinonitrile

| Status | Details |

| Commercial Availability | 3-Hydroxypicolinonitrile is commercially available from several chemical suppliers, making this a viable starting point for laboratory-scale synthesis. [1][2] |

| Synthetic Preparation | For larger-scale syntheses or when commercial sources are not accessible, 3-hydroxypicolinonitrile can be prepared from readily available precursors such as 2-amino-5-chloropyridine through a series of diazotization and substitution reactions. [3] |

The following is a general protocol for the ortho-functionalization of a protected 3-hydroxypicolinonitrile. [4] Step 1: Protection of the Hydroxyl Group

-

React 3-hydroxypicolinonitrile with a suitable protecting group reagent (e.g., a carbamoyl chloride) in the presence of a base to form the protected derivative.

Step 2: Directed ortho-Lithiation and Electrophilic Quench

-

Dissolve the protected 3-hydroxypicolinonitrile in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of n-butyllithium. The hydroxyl-directing group will facilitate the regioselective deprotonation at the C-4 position.

-

After stirring for a suitable time to ensure complete lithiation, add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide).

-

Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product, dry the organic phase, and purify by standard methods (e.g., column chromatography).

Mechanistic Insight: The Role of the Directing Group

The success of this reaction hinges on the coordinating ability of the heteroatom in the directing group (in this case, the oxygen of the protected hydroxyl group) with the lithium cation of the organolithium reagent. [5][6]This coordination brings the strong base into close proximity to the ortho-proton, leading to its selective abstraction over other potentially acidic protons in the molecule. [7][8]

The Final Step: Chlorination at the 5-Position

Both synthetic routes converge on a 3-hydroxypicolinonitrile derivative that requires a final chlorination step to introduce the chlorine atom at the 5-position.

Electrophilic Aromatic Substitution: A Key Transformation

The introduction of the chlorine atom is achieved through an electrophilic aromatic substitution reaction. The pyridine ring, being electron-deficient, typically requires activating groups to undergo this type of reaction under mild conditions. The hydroxyl group at the 3-position is a strong activating group, directing the incoming electrophile to the ortho and para positions. In this case, the para position (C-5) is sterically more accessible and electronically favored for substitution.

A common and effective chlorinating agent for this transformation is N-Chlorosuccinimide (NCS) . NCS is a solid, easy-to-handle reagent that serves as a source of electrophilic chlorine. [9]

-

Dissolve the 3-hydroxypicolinonitrile derivative in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution.

-

The reaction may be stirred at room temperature or gently heated to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to remove any unreacted NCS, followed by a standard aqueous workup.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 5-Chloro-3-hydroxypicolinonitrile.

Conclusion

The synthesis of 5-Chloro-3-hydroxypicolinonitrile can be approached through two distinct and effective strategies. The modern isoxazole-based route offers a novel and efficient method for constructing the core structure with a high degree of substitution flexibility. The more traditional directed ortho-lithiation route provides a reliable alternative, particularly when the requisite 3-hydroxypicolinonitrile starting material is readily available. The final electrophilic chlorination step is a common feature of both pathways and can be achieved under relatively mild conditions. The choice of synthetic route will ultimately depend on the specific substitution pattern desired in the final product, the availability of starting materials, and the scale of the synthesis. A thorough understanding of the precursors and the mechanistic principles behind each synthetic step is paramount for the successful and efficient production of this valuable synthetic intermediate.

References

- [Synthesis of 2-Amino-5-chloropyridine. (URL not available)]

- [Directed (ortho)

- [Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of W

Sources

- 1. 3-Hydroxypicolinonitrile | 932-35-4 [sigmaaldrich.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 5. baranlab.org [baranlab.org]

- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Profile of 5-Chloro-3-hydroxypicolinonitrile: A Technical Guide for Researchers

Foreword

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, 5-Chloro-3-hydroxypicolinonitrile stands out as a molecule of significant interest due to its unique electronic and structural features, which make it a valuable scaffold in medicinal chemistry. This guide provides an in-depth analysis of the spectroscopic properties of 5-Chloro-3-hydroxypicolinonitrile, offering a foundational resource for researchers engaged in its synthesis, modification, and application. Our approach is rooted in the principles of scientific integrity, combining established theoretical knowledge with practical, field-proven insights to deliver a self-validating and authoritative technical resource.

Introduction to 5-Chloro-3-hydroxypicolinonitrile

5-Chloro-3-hydroxypicolinonitrile, with the chemical formula C₆H₃ClN₂O, is a substituted pyridine nitrile.[1] Its structure is characterized by a pyridine ring functionalized with a chlorine atom at the 5-position, a hydroxyl group at the 3-position, and a nitrile group at the 2-position. This arrangement of electron-withdrawing and electron-donating groups on the pyridine core imparts a distinct reactivity and potential for diverse chemical transformations.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 5-chloro-3-hydroxypyridine-2-carbonitrile | PubChem[1] |

| Molecular Formula | C₆H₃ClN₂O | PubChem[1] |

| Molecular Weight | 154.55 g/mol | PubChem[1] |

| CAS Number | 202186-21-8 | ChemicalBook[2] |

| Predicted Boiling Point | 410.7±45.0 °C | ChemicalBook[3] |

| Predicted Density | 1.52±0.1 g/cm³ | ChemicalBook[3] |

| Predicted pKa | 0.30±0.20 | ChemicalBook[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy